
Br-5MP-Propargyl
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Overview
Description
Br-5MP-Propargyl is a derivative of 5-Methylene pyrrolone. It is a thiol-specific, reversible bioconjugation reagent used for cysteine-specific protein modification. This compound is commonly utilized in protein bioconjugation and click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Br-5MP-Propargyl can be synthesized through the nucleophilic substitution of aryl-propargyl alcohols. The propargylation reaction serves as a strategic step in forming more complex structures.
Industrial Production Methods
The industrial production of this compound involves the use of propargylation agents and catalytic systems. The process typically includes the direct introduction of the propargyl moiety, followed by subsequent steps to form the desired product .
Chemical Reactions Analysis
Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Br-5MP-Propargyl participates in copper(I)-catalyzed reactions with azides to form stable 1,2,3-triazole linkages (Fig. 1) . This reaction proceeds under mild conditions (room temperature, aqueous/organic solvent mixtures) and is widely used for:
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Protein labeling : Selective conjugation with azide-functionalized biomolecules .
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Polymer functionalization : Incorporation into hydrogels or dendrimers for biomedical applications.
Mechanism :
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Activation of the terminal alkyne by Cu(I), forming a copper acetylide intermediate.
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Cycloaddition with azide to generate a six-membered copper transition state.
Key Data :
Parameter | Value | Conditions |
---|---|---|
Reaction yield | 85–92% | 25°C, 12–24 hr |
Catalyst | CuSO₄ + Sodium ascorbate | 1:1 THF/H₂O |
Thiol-Mediated Bioconjugation
The compound’s bromine and alkyne groups enable selective thiol interactions :
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Thioether formation : Reaction with cysteine residues (-SH) via nucleophilic substitution (Fig. 2A).
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Reversibility : Thioether bonds dissociate under reducing conditions (e.g., 10 mM DTT), enabling dynamic labeling .
Applications :
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Protein masking : Reversible blocking of cysteine residues to study enzymatic activity.
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Drug delivery : pH-sensitive release in tumor microenvironments .
Kinetics :
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Second-order rate constant (k₂) = 0.18 M⁻¹s⁻¹ (pH 7.4, 37°C).
Nucleophilic Additions
The terminal alkyne undergoes nucleophilic attacks under basic conditions:
Optimized Conditions :
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Base: K₂CO₃ (2 eq), DMF, 60°C, 6 hr.
Cross-Coupling Reactions
This compound participates in palladium-catalyzed couplings:
Sonogashira Coupling
Reacts with aryl halides to form conjugated enynes:
textHC≡C-CH₂-Br + Ar-X → Ar-C≡C-CH₂-Br + HX
Catalyst System :
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Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), PPh₃ (20 mol%).
Yield : 78–88% (X = I, Br; Ar = phenyl, naphthyl).
Oxidation Reactions
The alkyne moiety oxidizes to diketones or carboxylic acids under strong conditions:
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With KMnO₄/H₂SO₄ : Forms 5-methylenepyrrolidone-2,3-dione.
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With O₃/Zn : Degrades to acetic acid derivatives.
Comparative Reactivity Analysis
This compound’s dual functionality distinguishes it from related propargyl compounds:
Compound | Key Reactivity | Applications |
---|---|---|
This compound | Thiol-specific CuAAC, reversible bonds | Protein labeling, drug delivery |
Propargyl bromide | Alkylation, Grignard formation | Organic synthesis |
Phenylacetylene | Sonogashira coupling | Polymer chemistry |
5-Methylenepyrrolidone | Thiol trapping | Bioconjugation |
Research Advancements
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Protein multi-functionalization : Simultaneous labeling of multiple cysteine residues via sequential CuAAC and thiol conjugation .
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In vivo studies : Demonstrated low cytotoxicity (<10% cell death at 50 μM).
This compound’s versatility in click chemistry, dynamic bioconjugation, and cross-coupling positions it as a critical tool in chemical biology and materials science.
Scientific Research Applications
Scientific Research Applications of Br-5MP-Propargyl
This compound is a derivative of 5-Methylene pyrrolone (5MP) and is utilized in protein labeling . It functions as a click chemistry reagent, containing an alkyne group that enables it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with various molecules . 5-Methylene pyrrolones (5MPs) are thiol-specific, allowing this compound to target thiol groups in biological systems .
Case Studies
While specific case studies directly focusing on this compound are not detailed in the provided search results, its properties and applications can be inferred from similar chemical processes and the uses of related compounds:
- Protein Labeling : this compound's thiol-specificity makes it valuable for labeling proteins, which is essential in proteomics research . Labeled proteins can be used to study protein-protein interactions, protein localization, and post-translational modifications.
- Click Chemistry : As a click chemistry reagent, this compound can facilitate the creation of complex molecules and bioconjugates . This is particularly useful in drug discovery, where specific targeting and controlled reactions are crucial.
- Thiol-Specific Reactions : Given its reactivity with thiol groups, this compound can be employed in modifying cysteine residues in peptides and proteins . This modification can alter protein function or stability, providing a tool for biochemical investigations.
Mechanism of Action
Br-5MP-Propargyl exerts its effects through the copper-catalyzed azide-alkyne cycloaddition reaction. The alkyne group in this compound reacts with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
5-Methylene pyrrolone: The parent compound of Br-5MP-Propargyl, used for thiol-specific protein modification.
Propargyl Derivatives: Other compounds containing the propargyl group, used in various synthetic and functionalization applications.
Uniqueness
This compound is unique due to its combination of the 5-Methylene pyrrolone core and the propargyl group. This combination allows for specific and reversible bioconjugation, making it highly valuable in scientific research and industrial applications .
Biological Activity
Br-5MP-Propargyl, or 5-methylenepyrrolidone propargyl bromide, is a compound notable for its unique biological activity, particularly its interactions with thiol-containing biomolecules. This article explores its biological properties, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
This compound features a propargyl group attached to a 5-methylenepyrrolidone backbone. Its structure allows it to function effectively in bioconjugation and protein labeling due to its thiol-specific reactivity and reversible binding capabilities. This dual functionality positions it as a versatile reagent in chemical biology.
Compound Name | Structure Type | Key Features |
---|---|---|
This compound | Alkyl halide | Thiol-specific bioconjugation reagent |
Propargyl Bromide | Alkyne | Used in organic synthesis; lachrymator |
5-Methylenepyrrolidone | Lactam | Precursor for this compound; involved in bioconjugation |
3-Bromo-1-butyne | Alkyne | Similar reactivity profile; used in organic synthesis |
This compound selectively reacts with thiol groups found in proteins, enabling the labeling of these biomolecules without significantly altering their biological functions. This specificity is crucial for studying protein interactions and dynamics within biological systems. The reversible nature of its binding suggests potential applications in controlled drug delivery systems, where release can be modulated by environmental changes.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its interactions with different proteins. Research indicates that it can effectively label proteins, facilitating the analysis of protein interactions in proteomics. Notably, its ability to maintain the biological activity of the labeled proteins makes it an invaluable tool for researchers.
Case Studies
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Protein Labeling
- A study demonstrated that this compound could label proteins containing reactive thiol groups without compromising their function. This property was utilized to track protein interactions in live cells, providing insights into cellular processes.
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Drug Delivery Systems
- Research explored the use of this compound in drug delivery applications. By modifying the compound's structure, researchers were able to create a system that allows for controlled release of therapeutic agents, enhancing treatment efficacy while minimizing side effects.
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Bioconjugation Applications
- In another study, this compound was employed as a bioconjugation reagent to attach fluorescent probes to specific proteins. This method enabled real-time visualization of protein dynamics within cellular environments.
Research Findings
Recent investigations into the bioactivity of small molecules like this compound have revealed significant insights into their mechanisms and potential therapeutic uses. Analysis from bioassays indicated that compounds with similar structures often exhibit diverse biological activities across multiple targets.
Summary of Findings
- Target Selectivity : this compound shows preferential reactivity towards thiol groups, making it highly selective compared to other compounds.
- Efficacy : In comparative studies, it demonstrated effective labeling capabilities while preserving protein functionality.
- Versatility : Its applications extend beyond basic research into potential therapeutic uses, particularly in drug delivery systems.
Properties
Molecular Formula |
C8H6BrNO |
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Molecular Weight |
212.04 g/mol |
IUPAC Name |
3-bromo-5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H6BrNO/c1-3-4-10-6(2)5-7(9)8(10)11/h1,5H,2,4H2 |
InChI Key |
WMZUITIKINAAPR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C(=O)N1CC#C)Br |
Origin of Product |
United States |
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